(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride
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Overview
Description
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the amino group and a methyl ester group on the carboxylic acid. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine-2-carboxylic acid is protected using a tert-butoxycarbonyl (BOC) group.
Esterification: The carboxylic acid group is then esterified to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amino group can be substituted with other functional groups using reagents such as sodium tert-butoxide.
Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution: Sodium tert-butoxide in acetonitrile or dioxane.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: Pyrrolidine-2-carboxylic acid.
Deprotection: Free amino pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride involves its interaction with specific molecular targets. The BOC group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-((3-chlorophenyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid methylester hydrochloride is unique due to its combination of a BOC-protected amino group and a methyl ester group. This dual protection allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H21ClN2O4 |
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Molecular Weight |
280.75 g/mol |
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2S,4S)-1-aminopyrrolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-9(14)7-5-8(10(15)16-4)13(12)6-7;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m0./s1 |
InChI Key |
AABUOKTXFZFLFT-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](N(C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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